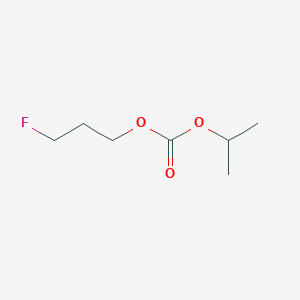
3-Fluoropropyl isopropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoropropyl isopropyl carbonate is an organic compound with the molecular formula C7H13FO3 and a molecular weight of 164.17 g/mol . It is a fluorinated carbonate ester, which is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl isopropyl carbonate typically involves the reaction of 3-fluoropropanol with isopropyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoropropyl isopropyl carbonate can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with water as the solvent.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine would produce a fluorinated amine derivative.
Hydrolysis: The major products are 3-fluoropropanol and isopropyl alcohol.
Applications De Recherche Scientifique
3-Fluoropropyl isopropyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in the synthesis of fluorinated biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Fluoropropyl isopropyl carbonate involves its ability to undergo nucleophilic substitution reactions. The fluorine atom in the compound is highly electronegative, making the carbon atom it is attached to susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce fluorine into target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoropropyl isopropyl carbonate
- 3-Fluoropropyl methyl carbonate
- 2-Fluoroethyl isopropyl carbonate
Uniqueness
3-Fluoropropyl isopropyl carbonate is unique due to its specific fluorination pattern and the presence of both isopropyl and carbonate groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C7H13FO3 |
|---|---|
Poids moléculaire |
164.17 g/mol |
Nom IUPAC |
3-fluoropropyl propan-2-yl carbonate |
InChI |
InChI=1S/C7H13FO3/c1-6(2)11-7(9)10-5-3-4-8/h6H,3-5H2,1-2H3 |
Clé InChI |
IJMJUAQDBAILOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)OCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)
![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)
![Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-](/img/structure/B12084690.png)
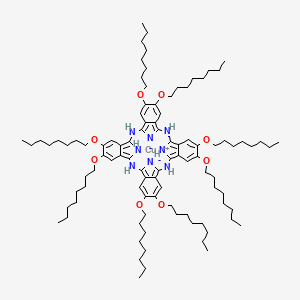
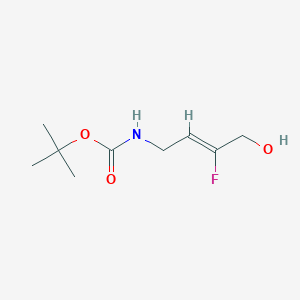
![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)
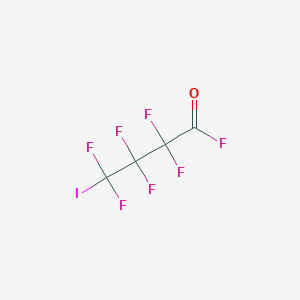
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)
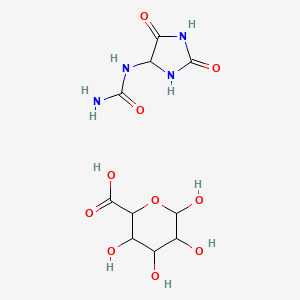
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-](/img/structure/B12084739.png)

![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)
